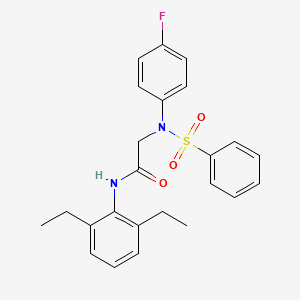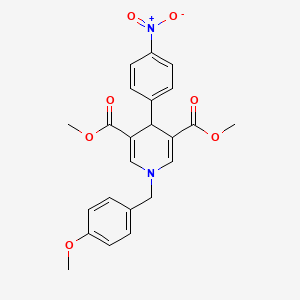![molecular formula C18H15BrN2O3S B3547362 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3547362.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a bromophenylsulfonyl group and a naphthylglycinamide group . These types of compounds are often used in medicinal chemistry and could have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. It would likely include a bromophenylsulfonyl group attached to a naphthylglycinamide group .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its lipophilicity, expressed by the clogP value, could influence its antimicrobial effect .Applications De Recherche Scientifique
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis and inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. This compound 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
Mécanisme D'action
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This inhibition prevents the translocation of NF-κB to the nucleus, where it regulates the expression of pro-inflammatory cytokines and chemokines. This compound 11-7082 also inhibits the activity of the IκB kinase (IKK) complex, which is involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This compound 11-7082 has also been shown to inhibit the proliferation and migration of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082 is its specificity for the NF-κB pathway, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound 11-7082 is its potential toxicity, particularly at high concentrations. This toxicity may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide 11-7082. One area of interest is the development of more potent and specific inhibitors of the NF-κB pathway. Another area of interest is the exploration of the potential therapeutic applications of this compound 11-7082 in various diseases, including cancer, inflammatory bowel disease, and asthma. Finally, there is a need for further research on the safety and toxicity of this compound 11-7082, particularly in human clinical trials.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-14-8-10-15(11-9-14)25(23,24)20-12-18(22)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJKLSOOAGNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3547279.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide](/img/structure/B3547287.png)

![2-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B3547309.png)
![N-(4-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547316.png)
![3-chloro-N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3547331.png)

![N~2~-(4-bromophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547341.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3547345.png)
![2-[(3-{[(2-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3547350.png)
![ethyl [4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3547351.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547372.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B3547381.png)
